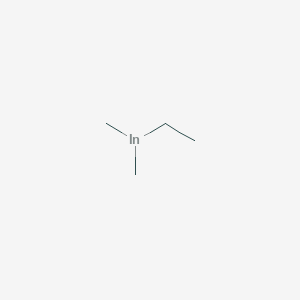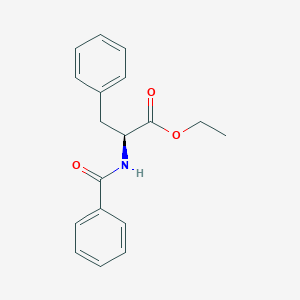
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- is a chemical compound with the molecular formula C30H22N2O6. It is commonly known as Bisbenzimide or Hoechst 33258. This compound is widely used in scientific research applications, particularly in the field of molecular biology. Bisbenzimide is a fluorescent dye that binds to DNA, allowing for its visualization under a microscope.
Wirkmechanismus
Bisbenzimide binds to the minor groove of DNA, specifically to the AT-rich regions. This binding causes a change in the conformation of the DNA, resulting in fluorescence. The fluorescence emission of Bisbenzimide is proportional to the amount of DNA present, allowing for its quantification.
Biochemische Und Physiologische Effekte
Bisbenzimide has no known biochemical or physiological effects. It does not affect the structure or function of DNA, nor does it affect cell viability. However, it is important to note that Bisbenzimide is a potential mutagen and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bisbenzimide is its ability to stain DNA specifically and with high sensitivity. It can be used in a variety of techniques and assays, making it a versatile tool in molecular biology research. However, Bisbenzimide has some limitations. It is a potential mutagen and should be handled with care. It also has a low binding affinity for GC-rich regions of DNA, which can affect its accuracy in certain applications.
Zukünftige Richtungen
There are several future directions for the use of Bisbenzimide in scientific research. One area of interest is the development of new fluorescent dyes that can specifically stain different regions of DNA. Another area of interest is the use of Bisbenzimide in the study of epigenetics, specifically in the visualization of histone modifications. Additionally, there is potential for the use of Bisbenzimide in the development of new diagnostic tools for diseases such as cancer.
Synthesemethoden
The synthesis method of Bisbenzimide involves the reaction of 2,4,5-triphenylimidazole with 1,3-dibromo-2-propanone in the presence of sodium ethoxide. The resulting product is then reacted with sodium hydroxide and benzil to form Bisbenzimide. This synthesis method was first reported by Hoechst AG in 1972.
Wissenschaftliche Forschungsanwendungen
Bisbenzimide is widely used in scientific research applications, particularly in the field of molecular biology. It is used as a fluorescent dye to stain DNA, allowing for its visualization under a microscope. Bisbenzimide is commonly used in techniques such as fluorescence microscopy, flow cytometry, and gel electrophoresis. It is also used in DNA quantification assays, such as the Hoechst dye assay.
Eigenschaften
CAS-Nummer |
100093-39-8 |
|---|---|
Produktname |
Benzoic acid, 4,4'-((1,3-dioxo-2-(phenylmethylene)-1,3-propanediyl)diimino)bis- |
Molekularformel |
C24H18N2O6 |
Molekulargewicht |
430.4 g/mol |
IUPAC-Name |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenylprop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C24H18N2O6/c27-21(25-18-10-6-16(7-11-18)23(29)30)20(14-15-4-2-1-3-5-15)22(28)26-19-12-8-17(9-13-19)24(31)32/h1-14H,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
InChI-Schlüssel |
CVIJHIQLUPIDRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)NC3=CC=C(C=C3)C(=O)O |
Andere CAS-Nummern |
100093-39-8 |
Synonyme |
4-[[2-[(4-carboxyphenyl)carbamoyl]-3-phenyl-prop-2-enoyl]amino]benzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)


![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)

![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
